PTB7-Th chemical structure and properties
PTB7-Th chemical structure and properties
An In-depth Technical Guide to PTB7-Th (PCE11)
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of PTB7-Th, a high-performance donor-acceptor copolymer widely utilized in the field of organic electronics, particularly for organic solar cells (OSCs).
Chemical Identity and Structure
PTB7-Th, also known by its synonyms PCE10, PBDTTT-EFT, and PBDTT-FTTE, is a low bandgap conjugated polymer.[1] Its full chemical name is Poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b']dithiophene-2,6-diyl-alt-(4-(2-ethylhexyl)-3-fluorothieno[3,4-b]thiophene-)-2-carboxylate-2-6-diyl].[1][2]
The polymer's structure consists of alternating electron-donating and electron-accepting units. The donor unit is a benzo[1,2-b;4,5-b′]dithiophene (BDT) moiety substituted with 5-(2-ethylhexyl)thiophen-2-yl side chains.[2] The acceptor unit is a fluorinated thieno[3,4-b]thiophene (TT) modified with a 2-ethylhexyl carboxylate group.[2] This two-dimensional conjugated structure is a key factor in its high performance in photovoltaic devices.[2]
Chemical Formula: (C49H57FO2S6)n[1]
CAS Number: 1469791-66-9[1]
Physicochemical and Electronic Properties
The optoelectronic properties of PTB7-Th make it an excellent donor material for bulk heterojunction (BHJ) organic solar cells. These properties are summarized in the tables below.
Optical Properties
PTB7-Th exhibits strong absorption in the visible and near-infrared regions of the electromagnetic spectrum.[3]
| Property | Value | Reference |
| Optical Bandgap (Eg) | ~1.58 - 1.59 eV | [1][2] |
| Maximum Absorption (λmax) | ~720 nm | [1] |
| Absorption Onset (λedge) | ~785 nm | [1] |
Electrochemical Properties
The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the open-circuit voltage (VOC) and ensuring efficient charge transfer in a solar cell.
| Property | Value | Reference |
| HOMO Level | -5.24 eV | [1][2] |
| LUMO Level | -3.66 eV | [1] |
Physical and Material Properties
The molecular weight and solubility of the polymer are critical parameters for solution processing and film morphology control.
| Property | Value | Reference |
| Hole Mobility | 1.05 × 10−2 cm2 V−1 s−1 (for 200 kDa) | [2][4] |
| Soluble In | Chloroform, chlorobenzene, dichlorobenzene | [1] |
| Recommended Processing Solvent | Chloroform | [1] |
Experimental Protocols
Synthesis of PTB7-Th
While specific proprietary synthesis details can vary, PTB7-Th is typically synthesized via a Stille coupling reaction. This involves the polymerization of two monomer units: a distannylated BDT derivative and a dibrominated fluorinated TT derivative. A similar protocol for a related fluorinated polymer, PTB7-FTh, involves dissolving the respective monomers in a solvent mixture like toluene and DMF, adding a palladium catalyst such as Pd(PPh₃)₄, and heating the solution under an inert atmosphere.[3] The reaction is often terminated with end-capping agents, and the resulting polymer is purified through precipitation and Soxhlet extraction with various solvents (e.g., methanol, hexane, and chloroform) to remove impurities and low molecular weight oligomers.[1][3]
Fabrication of PTB7-Th Based Organic Solar Cells
A common protocol for fabricating an inverted-structure organic solar cell using a PTB7-Th blend is as follows:
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Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by sonication in detergent, deionized water, acetone, and isopropyl alcohol.[5] The substrates are then treated with UV-ozone to improve the surface wettability.[5][6]
-
Electron Transport Layer (ETL) Deposition: A thin layer of zinc oxide (ZnO) nanoparticles (~30-40 nm) is deposited onto the ITO substrate, typically by spin-coating, followed by annealing at around 200°C.[7]
-
Active Layer Preparation: The photoactive blend solution is prepared by dissolving PTB7-Th (as the donor) and an acceptor (e.g., PC₇₁BM) in a solvent like chlorobenzene or o-xylene, often with a solvent additive such as 1,8-diiodooctane (DIO) to optimize the film morphology.[1][6][7] A typical concentration is 10 mg/ml for PTB7-Th and 15 mg/ml for PC₇₁BM.[6][7]
-
Active Layer Deposition: The active layer solution is spin-coated onto the ETL to achieve a thickness of approximately 100 nm.[7] The film is then allowed to dry.
-
Hole Transport Layer (HTL) Deposition: A layer of Molybdenum oxide (MoO₃) (~10 nm) is deposited via thermal evaporation.[7]
-
Anode Deposition: Finally, a metal electrode, typically Silver (Ag) or Aluminum (Al) (~100 nm), is deposited by thermal evaporation through a shadow mask to define the active area of the device.[7]
Performance in Photovoltaic Devices
PTB7-Th has been instrumental in achieving high power conversion efficiencies (PCEs) in organic solar cells. The performance is highly dependent on the choice of acceptor material, the polymer's molecular weight, and device fabrication conditions.
Influence of Molecular Weight
Studies have shown a significant correlation between the molecular weight of PTB7-Th and the performance of the resulting solar cell. An optimal molecular weight of around 200 kDa has been reported to yield the best performance in non-fullerene solar cells, which is attributed to improved crystallinity and higher hole mobility.[2][4]
| PTB7-Th MW (kDa) | VOC (V) | JSC (mA cm-2) | FF (%) | PCE (%) |
| 50 | - | - | - | 8.44 ± 0.21 |
| 200 | 1.00 | 15.44 | 64.6 | 9.57 ± 0.25 (best 9.94) |
| 300 | - | - | 52 | 7.73 ± 0.18 |
| (Data from PTB7-Th:O-IDTBR devices)[2] |
Performance with Different Acceptors
PTB7-Th has been successfully paired with both fullerene and non-fullerene acceptors to achieve high efficiencies.
| Device Architecture | VOC (V) | JSC (mA cm-2) | FF (%) | PCE (%) | Reference |
| PTB7-Th:PC₇₁BM | 0.79 | 19.8 | 65 | 10.12 | [8] |
| PTB7-Th:O-IDTBR | 1.00 | 15.44 | 64.6 | 9.94 | [2] |
| PTB7-Th:ITIC | 0.81 | 14.2 | 59.1 | 6.8 | [3][9] |
| PTB7-Th:Cu₂S NCs:PCBM | - | - | - | 8.20 | [7] |
Visualizations
Organic Solar Cell Workflow
The following diagram illustrates a typical experimental workflow for the fabrication of a PTB7-Th based organic solar cell.
Charge Generation in a BHJ Solar Cell
This diagram illustrates the fundamental process of charge generation and collection in a bulk heterojunction (BHJ) solar cell featuring PTB7-Th as the donor material.
Effect of Molecular Weight on Performance
This diagram shows the logical relationship between increasing the molecular weight of PTB7-Th and its impact on material properties and, ultimately, device performance, up to an optimal point.
References
- 1. ossila.com [ossila.com]
- 2. The effect of polymer molecular weight on the performance of PTB7-Th:O-IDTBR non-fullerene organic solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C8TA02467G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The effect of polymer molecular weight on the performance of PTB7-Th:O-IDTBR non-fullerene organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Enhanced performance of PTB7-Th:PCBM based active layers in ternary organic solar cells - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08919A [pubs.rsc.org]
- 8. novapuri.com [novapuri.com]
- 9. Optimization of PTB7-FTh-Based Organic Photovoltaic Devices Using Blade Coating: Influence of Solvent, Acceptor Composition, and Annealing on Performance - PMC [pmc.ncbi.nlm.nih.gov]
